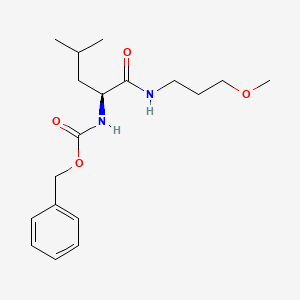

(S)-Benzyl (1-((3-methoxypropyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

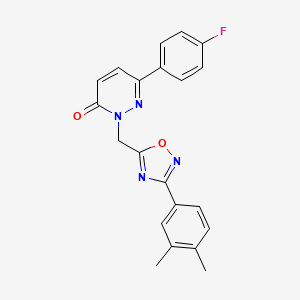

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. The structure suggests that it contains a benzyl group, a carbamate group, a 3-methoxypropylamino group, and a 4-methylpentan-2-yl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The molecule would contain a total of several bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, carbamate(s) (aliphatic), secondary amine(s) (aliphatic), and ether(s) (aliphatic) .Chemical Reactions Analysis

Carbamates, in general, are known to undergo a variety of chemical reactions. They can react with amines to form ureas, and they can also undergo hydrolysis to form alcohols and isocyanates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 3-methoxypropylamine, a potential component of this compound, has a molecular weight of 89.14 g/mol, a boiling point of 117-118 °C/733 mmHg, and a density of 0.874 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Radiotherapy Dosimetry

This compound has been utilized in the development of polymer-gel dosimeters, specifically the NMPAGAT-LiCl dosimeter, for 3-D dose measurements in radiotherapy . The addition of lithium chloride (LiCl) to the dosimeter formulation enhances its dose–response performance, making it a valuable tool for ensuring accurate delivery of radiation doses to tumors while sparing healthy tissues.

Enzyme Inhibition

Derivatives of benzenesulfonamide, which include compounds like 3-methoxypropyl benzenesulfonamide, have been extensively studied for their potential as enzyme inhibitors. These compounds can be modified to target specific enzymes, offering a pathway for the development of new therapeutic agents.

Antibiotic Adjuvants

The structural analogs of this compound have shown promise as antibiotic adjuvants. For instance, tobramycin benzyl ether, a related compound, has been found to sensitize multidrug-resistant Gram-negative bacteria to antibiotics like rifampicin, highlighting the potential of these compounds in combating antibiotic resistance .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is critical for their biological activity. Techniques like X-ray crystallography are used to determine the arrangement of atoms within the molecules, which is essential for understanding their interaction with biological targets.

Chemical Reactions Analysis

These compounds participate in various chemical reactions, particularly in the context of enzyme inhibition. Their reactivity is explored to design more effective inhibitors for enzymes such as kynurenine 3-hydroxylase and carbonic anhydrase.

Organic Synthesis

The compound’s derivatives are used in organic synthesis, where different functional groups are introduced to enhance properties and target specificity. This is crucial for the synthesis of compounds with specific biological activities.

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-(3-methoxypropylamino)-4-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-14(2)12-16(17(21)19-10-7-11-23-3)20-18(22)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,19,21)(H,20,22)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHSBLWRRRVSFO-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl (1-((3-methoxypropyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589990.png)

![Ethyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2589992.png)

![2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2589994.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2589999.png)

![(2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride](/img/structure/B2590003.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2590005.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2590008.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2590011.png)